Cas no 4377-16-6 (1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone;hydrochloride)

1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone;hydrochloride structure
4377-16-6 structure
Product Name:1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone;hydrochloride
CAS-nummer:4377-16-6
MF:C18H20Cl2N2OS2
MW:415.400199890137
CID:929173
PubChem ID:199535
Update Time:2025-04-19

1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone;hydrochloride Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone,hydrochloride
    • 1-(2-chlorophenothiazin-10-yl)-2-(2-dimethylaminoethylsulfanyl)ethanone hydrochloride
    • 1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone
    • 8-Chloro-10-(2-(2-(dimethylamino)ethylthio)acetyl)phenothiazine hydrochloride
    • 8-Chloro-10-[2-[2-(dimethylamino)ethylthio]acetyl]phenothiazine hydrochloride
    • AC1L57LD
    • hydrochloride
    • LS-105359
    • NSC 141255
    • NSC-141255
    • Phenothiazine, 2-chloro-10-(2-(dimethylamino)ethylthio)acetyl-, hydrochloride
    • Phenothiazine, 2-chloro-10-[[[2-(dimethylamino)ethyl]thio]acetyl]-, hydrochloride
    • DTXSID80195928
    • 4377-16-6
    • Y6LG3P6GEX
    • NSC141255
    • Ethanone, 1-(2-chloro-10H-phenothiazin-10-yl)-2-[[2-(dimethylamino)ethyl]thio]-, hydrochloride
    • Ethanone, 1-(2-chloro-10H-phenothiazin-10-yl)-2-[[2-(dimethylamino)ethyl]thio]-, hydrochloride (1:1)
    • 1-(2-chlorophenothiazin-10-yl)-2-[2-(dimethylamino)ethylsulfanyl]ethanone;hydrochloride
    • Inchi: 1S/C18H19ClN2OS2.ClH/c1-20(2)9-10-23-12-18(22)21-14-5-3-4-6-16(14)24-17-8-7-13(19)11-15(17)21;/h3-8,11H,9-10,12H2,1-2H3;1H
    • InChI-sleutel: OVNYMFQTOAFNDR-UHFFFAOYSA-N
    • LACHT: ClC1C=CC2=C(C=1)N(C(CSCCN(C)C)=O)C1C=CC=CC=1S2.Cl

Berekende eigenschappen

  • Exacte massa: 378.06297
  • Monoisotopische massa: 414.0394110g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 5
  • Complexiteit: 437
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 74.2Ų

Experimentele eigenschappen

  • PSA: 23.55
  • LogboekP: 5.63110

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